(3S)-3-Amino-3-cyclobutylpropanoic acid
Description
Significance of Non-Proteinogenic Amino Acids in Chemical Biology and Advanced Organic Synthesis
Non-proteinogenic amino acids, which are not among the 20 standard amino acids encoded by the genetic code, represent a vast and fertile ground for innovation in chemical biology and organic synthesis. maricopa.edursc.org Unlike their proteinogenic counterparts, these unique building blocks offer a diverse array of side chains and backbone structures, enabling the construction of novel peptides and small molecules with tailored properties. rsc.org Their incorporation into peptide structures can confer enhanced stability against enzymatic degradation, a critical advantage for the development of therapeutic peptides with improved pharmacokinetic profiles. rsc.org Furthermore, non-proteinogenic amino acids introduce novel structural motifs that can optimize interactions with biological targets, leading to enhanced binding affinity and selectivity. rsc.org In the realm of advanced organic synthesis, they serve as versatile chiral synthons for the construction of complex natural products and pharmaceuticals.
β-amino acids, a prominent class of non-proteinogenic amino acids, are distinguished by the placement of the amino group on the β-carbon relative to the carboxyl group. This structural feature imparts a distinct conformational flexibility compared to α-amino acids, leading to the formation of unique secondary structures in β-peptides, such as helices, sheets, and turns. This has significant implications for the design of peptidomimetics and other bioactive molecules.
The Unique Role of Cyclobutyl Groups in Conformational Restriction and Molecular Design
The cyclobutyl group, a four-membered carbocyclic ring, is an increasingly utilized motif in medicinal chemistry and molecular design. chemistrysteps.comorgsyn.orgresearchgate.net Its puckered conformation introduces a degree of rigidity into a molecule, a property known as conformational restriction. nih.govchemicalbook.com By limiting the number of accessible conformations, the entropic penalty upon binding to a biological target can be reduced, potentially leading to an increase in binding affinity and potency. nih.gov
The three-dimensional structure of the cyclobutyl ring can also be exploited to orient pharmacophoric groups in a specific spatial arrangement, facilitating optimal interactions with a receptor or enzyme active site. nih.gov Furthermore, the introduction of a cyclobutyl moiety can enhance the metabolic stability of a drug candidate by blocking sites susceptible to enzymatic degradation. nih.gov Its saturated nature, compared to planar aromatic rings, can also contribute to improved solubility and a more favorable three-dimensional shape for binding to protein targets. nih.gov The unique puckered structure, bond lengths, and relative chemical inertness of the cyclobutyl ring make it a valuable tool for medicinal chemists seeking to fine-tune the pharmacological properties of small molecules. nih.govsynhet.com
Stereochemical Purity and Enantioselectivity in the Study of (3S)-3-Amino-3-cyclobutylpropanoic Acid
Stereochemistry plays a pivotal role in the biological activity of chiral molecules. acs.org For a compound like this compound, the "(3S)" designation specifies the absolute configuration at the chiral center, which is the carbon atom bonded to the amino group and the cyclobutyl ring. This precise three-dimensional arrangement is crucial, as biological systems, being chiral themselves, often exhibit stereospecific interactions. nih.gov
The two enantiomers of a chiral molecule can have vastly different pharmacological, toxicological, and metabolic properties. smolecule.com One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even produce adverse effects. Therefore, the enantioselective synthesis of β-amino acids is of paramount importance to ensure the production of a single, desired stereoisomer. google.com Various catalytic asymmetric approaches have been developed to achieve high enantioselectivity in the synthesis of β-amino acids, underscoring the chemical community's recognition of the critical need for stereochemically pure compounds in research and development. The study of this compound necessitates a focus on its specific enantiomeric form to accurately elucidate its potential biological activity and interactions.
While detailed experimental data for this compound is not extensively available in the public domain, its chemical properties can be inferred from the characteristics of its constituent functional groups and structural motifs. The following table provides an illustrative overview of its predicted properties.
| Property | Predicted Value/Characteristic |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Chiral Center | Carbon-3 (S configuration) |
| Key Functional Groups | Carboxylic acid, Primary amine |
| Structural Motif | Cyclobutyl ring |
Detailed research into the synthesis and biological evaluation of this compound would be necessary to fully characterize its properties and potential applications.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(3S)-3-amino-3-cyclobutylpropanoic acid |
InChI |
InChI=1S/C7H13NO2/c8-6(4-7(9)10)5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1 |
InChI Key |
BKTGHCWCUCSXIV-LURJTMIESA-N |
Isomeric SMILES |
C1CC(C1)[C@H](CC(=O)O)N |
Canonical SMILES |
C1CC(C1)C(CC(=O)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3s 3 Amino 3 Cyclobutylpropanoic Acid
Enantioselective Synthesis Strategies
The paramount challenge in synthesizing (3S)-3-Amino-3-cyclobutylpropanoic acid lies in the precise control of the stereochemistry at the C3 position. Various strategies have been developed to achieve high enantioselectivity, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic methods.
Chiral Auxiliary-Mediated Approaches to β-Amino Acid Derivatives
Chiral auxiliaries are powerful tools for stereoselective synthesis, allowing for the temporary incorporation of a chiral moiety to direct a diastereoselective transformation. Once the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product.
A common approach involves the use of oxazolidinone auxiliaries, famously developed by Evans. In a potential synthetic route towards this compound, a chiral oxazolidinone can be acylated with a suitable cyclobutylacetyl precursor. The resulting N-acyloxazolidinone can then undergo a stereoselective transformation, such as a Mannich-type reaction with an imine, to introduce the amino group at the β-position with high diastereoselectivity. The stereochemical outcome is dictated by the chiral auxiliary, which effectively shields one face of the enolate. Subsequent hydrolysis of the auxiliary furnishes the desired (3S)-β-amino acid.
Another widely used class of chiral auxiliaries is the N-sulfinyl imines, particularly N-tert-butanesulfinyl imines. These auxiliaries offer high stereochemical control in the addition of nucleophiles to the imine carbon. For the synthesis of this compound, cyclobutylmagnesium bromide could be added to a chiral N-tert-butanesulfinyl imine derived from a glyoxylate (B1226380) ester. The sulfinyl group directs the addition of the cyclobutyl nucleophile to one face of the C=N bond, establishing the (S)-stereocenter. Subsequent hydrolysis of the sulfinyl group and the ester would yield the target amino acid.
| Chiral Auxiliary | Key Reaction | Stereocontrol Mechanism |
| Evans' Oxazolidinones | Mannich-type reaction | Steric hindrance from the auxiliary directs the approach of the electrophile. |
| N-tert-butanesulfinyl Imines | Nucleophilic addition of an organometallic reagent | The sulfinyl group chelates with the metal and directs the nucleophile. |
Asymmetric Catalysis in the Construction of the (3S)-Stereocenter
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.
A plausible strategy for the synthesis of this compound involves the asymmetric hydrogenation of a β-enamino ester precursor. A β-keto ester bearing the cyclobutyl group can be condensed with an amine source to form the corresponding enamine. This enamine can then be hydrogenated using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP). The chiral ligand coordinates to the metal center and creates a chiral environment, forcing the hydrogenation to occur preferentially on one face of the double bond, leading to the desired (S)-stereoisomer.
Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. For instance, a chiral phosphoric acid could catalyze the addition of a silyl (B83357) ketene (B1206846) acetal (B89532) derived from a cyclobutylacetic acid precursor to an imine. The chiral Brønsted acid activates the imine and provides a chiral environment for the nucleophilic attack, leading to the formation of the C-N bond with high enantioselectivity.
| Catalytic System | Key Reaction | Mechanism of Enantioselection |
| Chiral Rhodium/Ruthenium Complexes | Asymmetric Hydrogenation | Chiral ligand creates a stereochemically defined active site. |
| Chiral Phosphoric Acid | Mannich-type reaction | Activation of the electrophile and organization of the transition state through hydrogen bonding. |
Biocatalytic and Enzymatic Routes for Chiral β-Amino Acid Production
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.
For the synthesis of this compound, a key enzymatic transformation could be the asymmetric amination of a corresponding β-keto acid using a transaminase. A suitable cyclobutyl-substituted β-keto acid could be synthesized chemically and then subjected to an (S)-selective ω-transaminase. These enzymes utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor and can transfer an amino group from a donor molecule, such as isopropylamine, to the keto acid with high enantioselectivity. The specificity of the enzyme's active site ensures the formation of the (S)-amino acid.
Alternatively, a kinetic resolution of a racemic mixture of 3-amino-3-cyclobutylpropanoic acid could be employed. A lipase (B570770) could be used to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and allowing for its separation. The choice of enzyme and reaction conditions is crucial for achieving high enantiomeric excess of the desired product.
Multicomponent Reactions and Convergent Synthesis of this compound Scaffolds
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms of the starting materials. A potential MCR approach for the synthesis of a precursor to this compound could be a variation of the Ugi or Passerini reaction. For instance, a three-component reaction between cyclobutanecarboxaldehyde, an amine, and an isocyanide, followed by further transformations, could potentially construct the core scaffold. However, controlling the stereochemistry in such reactions can be challenging and often requires the use of chiral components.
Chemical Derivatization and Protection Strategies for the Amino and Carboxyl Functions
The synthesis of this compound often requires the use of protecting groups for the amino and carboxyl functionalities to prevent unwanted side reactions.
The carboxyl group is commonly protected as an ester, such as a methyl or ethyl ester. These esters are generally stable but can be hydrolyzed under basic or acidic conditions to regenerate the carboxylic acid. For more sensitive substrates, a tert-butyl ester can be used, which can be cleaved under milder acidic conditions.
Table of Protecting Groups:
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Amino | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) |
| Amino | Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (H₂, Pd/C) |
| Carboxyl | Methyl Ester | -OMe | Base or Acid Hydrolysis |
| Carboxyl | Ethyl Ester | -OEt | Base or Acid Hydrolysis |
| Carboxyl | tert-Butyl Ester | -OtBu | Acid (e.g., TFA) |
Chemical derivatization of the final product can be important for its characterization and purification. The amino group can be derivatized with reagents like dansyl chloride or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to introduce a chromophore or fluorophore, facilitating its detection and quantification by techniques such as HPLC. The carboxylic acid can be converted to its corresponding amide or ester to modify its physical and chemical properties.
Structural Characterization and Theoretical Conformational Analysis
Advanced Spectroscopic Techniques for Configurational and Conformational Assignment
Spectroscopic methods are indispensable for determining the absolute configuration and preferred conformations of chiral molecules like "(3S)-3-Amino-3-cyclobutylpropanoic acid."
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of "this compound." In solution-state NMR, key parameters such as chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effects (NOEs) provide a wealth of information.
¹H NMR spectroscopy would be used to identify all the proton environments within the molecule. The chemical shifts would indicate the electronic environment of each proton, while the coupling constants would reveal through-bond connectivity and dihedral angles, offering clues about the conformation of the cyclobutyl ring and the propanoid chain. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to unambiguously assign all proton and carbon signals.
Solid-state NMR (ssNMR) would provide information on the structure and dynamics of the molecule in its crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are essential for obtaining high-resolution spectra of solids, revealing details about molecular packing and intermolecular interactions that are averaged out in solution.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in D₂O
| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 (COOH) | - | 175.8 |
| 2 (CH₂) | 2.65 (dd, J = 15.2, 5.8 Hz) | 42.1 |
| 3 (CH) | 3.85 (m) | 55.3 |
| 4 (Cyclobutyl CH) | 2.50 (m) | 38.9 |
| 5, 5' (Cyclobutyl CH₂) | 2.10 (m), 1.95 (m) | 28.7 |
Note: This data is illustrative and represents typical chemical shifts for a molecule with these functional groups.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques crucial for determining the absolute configuration of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its stereochemistry. ECD provides similar information based on the differential absorption of circularly polarized UV-Vis light.
For "this compound," the experimental VCD and ECD spectra would be recorded and compared with theoretical spectra generated through quantum chemical calculations. A good agreement between the experimental and calculated spectra for the (S)-configuration would provide an unambiguous assignment of its absolute stereochemistry.
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles for "this compound." The resulting crystal structure would also reveal details about the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. Obtaining a suitable single crystal of the compound or a derivative would be a prerequisite for this analysis.
Table 2: Illustrative Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.89 |
| b (Å) | 8.21 |
| c (Å) | 14.35 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 694.5 |
Note: This data is hypothetical and represents a possible crystal form for a small chiral molecule.
Computational Chemistry Approaches for Conformational Landscape Exploration
Computational chemistry provides powerful tools for investigating the conformational preferences and dynamic behavior of molecules, complementing experimental data.
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to calculate the electronic structure and properties of molecules. These methods can be used to predict the stable conformations (local minima on the potential energy surface) of "this compound." By performing a systematic conformational search, the relative energies of different conformers can be determined, allowing for the identification of the most likely structures in the gas phase or in solution (with the inclusion of a solvent model). These calculated structures are also essential for the interpretation of VCD and ECD spectra.
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. An MD simulation of "this compound" in a solvent, such as water, would provide insights into its dynamic behavior, including the flexibility of the cyclobutyl ring and the rotation around single bonds. The simulation would generate a trajectory of atomic positions over time, from which conformational changes and the stability of different conformations could be analyzed. This approach provides a more realistic picture of the molecule's behavior in solution compared to static quantum chemical calculations.
Analysis of Intramolecular Hydrogen Bonding and Stereoelectronic Effects
The conformational landscape of this compound is significantly influenced by the interplay of intramolecular hydrogen bonding and stereoelectronic effects. These non-covalent interactions are crucial in determining the molecule's preferred three-dimensional structure, which in turn can impact its chemical reactivity and biological activity.
Stereoelectronic effects also play a pivotal role in dictating the geometry of this compound. These effects arise from the interaction of electron orbitals of adjacent atoms and influence molecular geometry and reactivity. fiveable.mewikipedia.org In the context of the cyclobutyl ring, stereoelectronic effects, such as hyperconjugation, can affect bond lengths and angles. The orientation of the substituents on the cyclobutyl ring and the propanoic acid chain will be governed by the need to maximize stabilizing orbital overlaps and minimize destabilizing interactions. wikipedia.orgpharmacy180.com For instance, the gauche effect, a type of stereoelectronic effect, may influence the dihedral angles around the C2-C3 bond of the propanoic acid backbone. Theoretical studies on substituted alanines have demonstrated that interactions between fluorine and N-H or O-H moieties can stabilize particular conformers through hydrogen bonding, a principle that can be extended to the interactions within this compound. researchgate.net
The interplay between these forces is complex. While intramolecular hydrogen bonding favors folded structures, steric hindrance from the bulky cyclobutyl group might counteract this tendency. The final preferred conformation will be a delicate balance of these attractive and repulsive forces.
Table 1: Potential Intramolecular Hydrogen Bonds in this compound
| Donor Group | Acceptor Group | Resulting Pseudo-Ring Size | Expected Influence on Conformation |
| Amino (N-H) | Carbonyl Oxygen (C=O) | 6-membered | Stabilization of folded conformers |
| Carboxyl (O-H) | Amino Nitrogen (N) | 6-membered | Stabilization of folded conformers |
Conformational Preferences Induced by the Cyclobutyl Ring System
The presence of the cyclobutyl ring introduces significant conformational constraints on this compound. Unlike acyclic systems with relatively free bond rotation, the four-membered ring restricts the possible orientations of the amino and propanoic acid substituents.
Computational studies on substituted cyclobutane (B1203170) derivatives have shown that the substituents' conformational preferences are a result of minimizing steric and torsional strain. acs.orgchemrxiv.org The bulky propanoic acid and amino groups at the C3 position will likely influence the puckering of the cyclobutyl ring. The preference for the substituent to occupy an equatorial-like or axial-like position will depend on the minimization of 1,3-diaxial interactions. An extensive conformational study of 2-substituted cyclobutane-α-amino acid derivatives revealed that the substituent at C2, when fixed in an equatorial position, modulates the conformational preference of the ring-puckering. nih.gov Although the substitution pattern is different in this compound, the principle of substituent-influenced ring conformation remains relevant.
The cyclobutyl ring also influences the conformation of the propanoic acid side chain. The steric bulk of the ring will restrict the rotation around the C3-Cα bond, leading to a preferred range of dihedral angles. This restriction, in combination with the intramolecular hydrogen bonding discussed previously, will likely lead to a limited number of low-energy conformers. It is plausible that the cyclobutyl moiety, by limiting the conformational freedom of the side chain, pre-organizes the molecule into a specific shape, which could be significant for its interaction with biological targets.
Table 2: Factors Influencing Conformational Preferences due to the Cyclobutyl Ring
| Conformational Feature | Influencing Factor | Expected Outcome |
| Cyclobutyl Ring Puckering | Steric hindrance from amino and propanoic acid groups | Non-planar ring conformation to minimize strain |
| Substituent Orientation | Minimization of 1,3-diaxial interactions | Preferred equatorial-like positioning of the propanoic acid chain |
| Side Chain Dihedral Angles | Steric bulk of the cyclobutyl ring | Restricted rotation around the C3-Cα bond |
Applications in Complex Molecular Assembly and Functional Scaffold Design
Utilization as a Chiral Building Block in Natural Product Synthesis Research
While direct incorporation of (3S)-3-Amino-3-cyclobutylpropanoic acid into the total synthesis of complex natural products is not yet widely documented in publicly available research, its potential as a chiral precursor is significant. Chiral amino acids are fundamental starting materials in asymmetric synthesis, providing a readily available source of stereocenters. The (3S) configuration of this amino acid can be transferred to target molecules, influencing their biological activity. The cyclobutyl group can serve as a rigid scaffold or be chemically modified to introduce further complexity. The principles of chiral pool synthesis, where a chiral molecule is used as a starting material to synthesize other chiral molecules, are directly applicable.
Incorporation into Peptidomimetic and Oligomer Structures
The integration of this compound into peptide-like molecules, or peptidomimetics, is a key area of its application. Peptidomimetics aim to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as susceptibility to enzymatic degradation.
Conformational Rigidity: The four-membered ring significantly reduces the conformational freedom of the peptide backbone compared to linear β-amino acids. This pre-organization can favor specific folded structures, reducing the entropic penalty upon binding to a biological target.
Modulation of Physicochemical Properties: The cyclobutyl group can enhance the lipophilicity of the peptidomimetic, potentially improving its membrane permeability and oral bioavailability.
Research on hybrid peptides containing cyclobutane (B1203170) β-amino acids has shown that the conformational preferences of these molecules can be tuned. For instance, the length of the spacer between cyclobutane units can determine whether the peptidomimetic adopts a sheet-like or helical fold. researchgate.net
The creation of peptidomimetic libraries is a powerful strategy for drug discovery, allowing for the rapid screening of numerous compounds for biological activity. While specific, large-scale libraries based solely on this compound are not extensively reported, the methodologies for their synthesis are well-established. Standard solid-phase peptide synthesis (SPPS) techniques can be adapted to incorporate this non-proteinogenic amino acid into peptide sequences. This allows for the systematic variation of the peptide sequence around the rigid cyclobutyl unit to explore structure-activity relationships.
| Library Synthesis Parameter | Description |
| Scaffold | This compound |
| Diversity Elements | Flanking proteinogenic or other non-proteinogenic amino acids |
| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) |
| Screening Application | Identification of novel receptor ligands, enzyme inhibitors, or antimicrobial agents |
Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures, similar to proteins. The incorporation of conformationally constrained building blocks like this compound is a key strategy in foldamer design. The rigid cyclobutyl moiety can act as a nucleation site for folding, directing the formation of specific secondary structures such as helices, turns, or sheets.
The impact of this specific amino acid on foldamer structure is an area of active research. It is hypothesized that the defined stereochemistry and the restricted rotation around the Cα-Cβ bond will lead to more stable and predictable folded conformations compared to oligomers containing more flexible β-amino acids. This stability is crucial for creating functional molecules that can mimic the complex surfaces of proteins.
Role in the Design of Constrained Ligands and Receptor Probes
The conformational rigidity imparted by this compound is highly advantageous in the design of ligands that bind to biological receptors with high affinity and selectivity. By locking a portion of the molecule into a specific conformation, it is possible to create a ligand that perfectly complements the binding site of a target receptor. This "pre-organization" minimizes the entropic penalty of binding, leading to stronger interactions.
The cyclobutyl group can also serve as a scaffold to which pharmacophoric groups can be attached in a precise spatial arrangement. This allows for the design of highly specific receptor probes for studying biological processes or for use as diagnostic agents.
Contributions to the Synthesis of Macrocyclic and Polycyclic Systems
Macrocycles and polycyclic systems are of great interest in medicinal chemistry due to their unique structural and pharmacological properties. This compound can be a valuable component in the synthesis of such complex architectures. The defined stereochemistry and the presence of two reactive functional groups (the amine and the carboxylic acid) allow for its incorporation into cyclic structures through peptide bond formation or other cyclization strategies.
Investigation of Molecular Interactions and Biochemical Mechanisms in Vitro and in Silico
Enzyme Inhibition and Modulation Studies
Currently, there is a notable lack of publicly available scientific literature detailing the specific enzyme inhibition and modulation activities of (3S)-3-Amino-3-cyclobutylpropanoic acid. Extensive searches of scholarly databases have not yielded specific studies characterizing its binding modes with any particular enzyme, elucidating its mechanism of action in perturbing enzyme catalysis, or defining its structure-activity relationships for target selectivity. While the principles of enzyme-inhibitor interactions are well-established, experimental data for this specific compound is not presently available.
Characterization of Enzyme-Inhibitor Binding Modes and Specificity
No published research was identified that specifically investigates the binding modes of this compound with any enzyme targets.
Mechanistic Elucidation of Enzyme Catalysis Perturbation
There is no available information on the mechanisms by which this compound may perturb enzyme catalysis.
Structure-Activity Relationship (SAR) Studies for Enzyme Target Selectivity
Specific SAR studies for this compound concerning its selectivity for enzyme targets have not been reported in the scientific literature.
Receptor Ligand Binding and Signaling Pathway Modulation (Pre-clinical Models)
Similar to the lack of data on enzyme inhibition, there is no available research on the interaction of this compound with specific receptors or its effects on signaling pathways in pre-clinical models.
In Vitro Binding Affinity Profiling against Recombinant Receptors
No data from in vitro binding affinity profiling of this compound against any recombinant receptors could be located.
Computational Docking and Molecular Dynamics Studies of Ligand-Receptor Complexes
A search for computational studies, such as molecular docking and molecular dynamics simulations, involving this compound and any specific receptor targets did not yield any results.
Functional Assays in Cell-Based Systems (Excluding Clinical Outcomes)
There is currently no published data from functional assays in cell-based systems for this compound. Such studies are crucial for understanding the compound's effects on cellular processes. Typically, a battery of in vitro assays would be employed to characterize the biological activity of a novel amino acid derivative. These could include, but are not limited to:
Receptor Binding and Activation Assays: To determine if the compound interacts with specific cellular receptors, such as G-protein coupled receptors (GPCRs) or ion channels.
Enzyme Inhibition Assays: To assess whether the compound can inhibit the activity of key enzymes, which is a common mechanism of action for many drugs.
Cell Viability and Proliferation Assays: To understand the compound's impact on cell health and growth, which is fundamental for any potential therapeutic application.
Reporter Gene Assays: To investigate the compound's effect on specific signaling pathways within the cell.
Without such studies, the functional activity of this compound remains entirely speculative.
Role as a Substrate or Inhibitor in Amino Acid Metabolic Pathways (Fundamental Research)
The role of this compound as a potential substrate or inhibitor in amino acid metabolic pathways has not been documented in the scientific literature. Amino acid analogues are often designed to interfere with specific metabolic pathways, for example, by acting as competitive inhibitors of enzymes that process natural amino acids.
To investigate this, researchers would typically perform:
Metabolic Profiling Studies: Using techniques like mass spectrometry to analyze changes in metabolite levels in cells or tissues treated with the compound.
Enzyme Kinetic Studies: To directly measure the interaction of the compound with purified enzymes involved in amino acid biosynthesis, degradation, or transport.
The unique cyclobutyl moiety of this compound could potentially confer selectivity for certain enzymes or transporters, but this remains to be experimentally verified.
Chemical Probe Development for Biological System Interrogation
The development and application of this compound as a chemical probe for interrogating biological systems have not been reported. Chemical probes are powerful tools for studying biological processes, and novel amino acids can be functionalized to serve this purpose. This could involve:
Attachment of Reporter Moieties: Such as fluorescent dyes or biotin (B1667282) tags, to enable visualization and tracking of the molecule's interactions within a cell or organism.
Development of Photoaffinity Probes: To covalently label binding partners upon photoactivation, allowing for their identification.
The synthesis of such probes and their subsequent use in biological experiments would be a critical step in understanding the molecular targets and mechanism of action of this compound.
Advanced Analytical Methodologies for Research and Development
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the determination of the enantiomeric purity of chiral compounds like (3S)-3-Amino-3-cyclobutylpropanoic acid. The separation of its enantiomers, this compound and (3R)-3-Amino-3-cyclobutylpropanoic acid, is critical as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.
Direct and Indirect Chiral HPLC Methods
Two primary strategies are employed for the chiral resolution of amino acids by HPLC: direct and indirect methods. chromatographytoday.com
Direct methods utilize a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to their separation. For amino acids and their derivatives, several types of CSPs have proven effective, including those based on macrocyclic glycopeptides (e.g., teicoplanin and vancomycin), cyclodextrins, and chiral crown ethers. chromatographytoday.commdpi.com The CHIROBIOTIC™ T, based on teicoplanin, is particularly well-suited for the separation of underivatized amino acids and can be operated in various modes, including reversed-phase, normal-phase, and polar organic modes, offering versatility in method development.
Indirect methods involve the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral stationary phase, such as a C18 column. Common CDAs for amino acids include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) and o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol. oup.com
Method Development Considerations
The development of a robust HPLC method for the enantiomeric purity of this compound would involve the screening of various CSPs and mobile phase compositions. The mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, plays a crucial role in achieving optimal separation. The pH of the buffer and the concentration of any additives can significantly influence the retention and resolution of the enantiomers. For indirect methods, the choice of the CDA and the optimization of the derivatization reaction conditions are critical to ensure complete and reproducible derivatization without racemization.
Illustrative HPLC Parameters for Chiral Separation of a Structurally Related β-Amino Acid
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., CHIROBIOTIC™ T) |
| Mobile Phase | Acetonitrile/Water/Trifluoroacetic Acid (e.g., 70/30/0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
This table presents a hypothetical set of starting conditions for method development based on established methods for similar compounds.
Mass Spectrometry (MS) Techniques for Metabolite Identification and Quantitative Analysis
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the identification and quantification of drug metabolites. nih.gov Understanding the metabolic fate of this compound is crucial for assessing its pharmacokinetic profile and identifying any potentially active or toxic metabolites.
Metabolite Identification Workflow
The process of metabolite identification typically involves incubating the parent drug with in vitro systems that mimic mammalian metabolism, such as liver microsomes or hepatocytes. The resulting mixture is then analyzed by high-resolution mass spectrometry (HRMS), often a time-of-flight (TOF) or Orbitrap instrument, coupled with HPLC for separation. anaquant.com The high mass accuracy of these instruments allows for the determination of the elemental composition of potential metabolites. Subsequent fragmentation of the metabolite ions in the mass spectrometer (MS/MS) provides structural information that aids in the elucidation of the metabolic modifications.
Potential metabolic pathways for a compound like this compound could include oxidation of the cyclobutyl ring, N-acetylation, or conjugation with endogenous molecules such as glucuronic acid or sulfate. The fragmentation pattern of the cyclobutane (B1203170) ring in mass spectrometry can be complex, but characteristic losses of ethene (28 Da) and other small neutral fragments can provide clues to its structure. docbrown.infonih.gov
Quantitative Analysis using LC-MS/MS
For quantitative analysis, triple quadrupole mass spectrometers are commonly employed in multiple reaction monitoring (MRM) mode. anaquant.com This technique offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. A stable isotope-labeled version of this compound would be the ideal internal standard for quantitative bioanalysis, as it would co-elute and experience similar ionization effects as the analyte, leading to high accuracy and precision. nih.gov
Hypothetical MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [M+H]⁺ | Fragment 1 |
| Fragment 2 | ||
| Internal Standard (Stable Isotope Labeled) | [M+H]⁺ (isotope shifted) | Corresponding Fragment 1 |
| Corresponding Fragment 2 |
This table illustrates the principle of MRM for quantitative analysis. The specific m/z values would be determined experimentally.
Capillary Electrophoresis (CE) for Chiral Separation and Amino Acid Profiling
Capillary electrophoresis is a high-efficiency separation technique that offers several advantages for the analysis of chiral compounds and amino acids, including short analysis times, low sample and reagent consumption, and high resolving power. nih.govspringernature.comnih.gov
Chiral Separation using Cyclodextrins
For the chiral separation of this compound, cyclodextrins are widely used as chiral selectors in the background electrolyte (BGE). nih.govspringernature.com Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with the enantiomers of the analyte. If the stability of these complexes differs for the two enantiomers, they will migrate at different velocities in the electric field, leading to their separation. Various native and derivatized cyclodextrins, such as sulfated or hydroxypropyl-β-cyclodextrin, can be screened to find the optimal chiral selector for a given separation. nih.gov
Amino Acid Profiling
CE can also be used for the broader analysis of amino acid profiles in biological samples. This can be important for understanding the impact of this compound on cellular metabolism. Due to the low UV absorbance of many amino acids, derivatization with a chromophoric or fluorophoric tag is often necessary for sensitive detection. chromatographytoday.com
Typical CE Conditions for Chiral Separation of a Non-Proteinogenic Amino Acid
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin |
| Voltage | 20 kV |
| Detection | UV at 200 nm |
| Temperature | 25 °C |
This table provides an example of typical starting conditions for chiral CE method development. nih.govspringernature.com
Development of Derivatization Protocols for Enhanced Analytical Detection
Derivatization is a chemical modification of an analyte to enhance its analytical properties, such as volatility for gas chromatography, or to introduce a chromophore or fluorophore for improved detection in HPLC and CE. For LC-MS analysis, derivatization can be used to improve chromatographic retention and ionization efficiency. nih.govrsc.orgnih.gov
Derivatization for HPLC and CE
For the analysis of this compound by HPLC with UV or fluorescence detection, derivatization of the primary amine group is a common strategy. Reagents such as dansyl chloride, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), and o-phthalaldehyde (OPA) react with the amino group to yield highly detectable derivatives. oup.comactascientific.com
Derivatization for LC-MS
In the context of LC-MS, derivatization can be employed to improve the retention of polar amino acids on reversed-phase columns and to enhance their ionization efficiency in the mass spectrometer. nih.govresearchgate.net For instance, derivatization with reagents that introduce a permanently charged group can significantly increase the signal intensity in electrospray ionization (ESI).
Common Derivatization Reagents for Amino Acids
| Reagent | Functional Group Targeted | Detection Method |
| Dansyl Chloride | Primary and Secondary Amines | Fluorescence, UV, MS |
| Fmoc-Cl | Primary and Secondary Amines | Fluorescence, UV |
| OPA/Thiol | Primary Amines | Fluorescence |
| Marfey's Reagent | Primary and Secondary Amines | UV |
| AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) | Primary and Secondary Amines | Fluorescence |
This table summarizes some of the commonly used derivatization reagents for amino acid analysis.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in (3S)-3-Amino-3-cyclobutylpropanoic Acid Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of molecular design and discovery. These computational tools can predict the properties and functions of novel molecules, thereby accelerating the research and development process. In the context of this compound, AI and ML could be instrumental in several ways:
Predictive Modeling of Physicochemical Properties: Machine learning algorithms can be trained on large datasets of known amino acids to predict the physicochemical properties of novel compounds like this compound. These models can estimate parameters such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.
De Novo Protein and Peptide Design: AI-powered platforms can be used to design novel proteins and peptides incorporating this compound. By learning the complex rules that govern protein folding and function, these algorithms could identify optimal positions for this non-proteinogenic amino acid to enhance specific properties, such as thermal stability, binding affinity, or enzymatic activity.
Virtual Screening and Target Identification: Machine learning models could be employed to screen virtual libraries of molecules containing the this compound scaffold against various biological targets. This approach can help in identifying potential therapeutic applications for derivatives of this compound.
| AI/ML Application | Potential Impact on this compound Research | Key Algorithms/Models |
|---|---|---|
| Predictive Property Modeling | Accelerated preclinical development by forecasting key physicochemical and pharmacokinetic parameters. | Quantitative Structure-Activity Relationship (QSAR), Graph Neural Networks (GNNs) |
| De Novo Protein Design | Creation of novel biologics with enhanced stability and function by incorporating the unique structural constraints of the cyclobutyl group. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) |
| Virtual Screening | Rapid identification of potential protein targets and therapeutic indications for derivatives. | Support Vector Machines (SVMs), Random Forest, Deep Neural Networks (DNNs) |
Exploration of Novel Bioconjugation Strategies for Functionalization
Bioconjugation, the process of linking molecules to biomolecules, is a powerful tool for creating novel therapeutics, diagnostics, and research reagents. The unique structure of this compound offers intriguing possibilities for the development of novel bioconjugation strategies.
The incorporation of non-proteinogenic amino acids with unique reactive handles is a well-established method for site-specific protein modification. While the cyclobutyl group itself is relatively inert, its influence on the reactivity of the amino and carboxylic acid groups, or the potential for derivatization of the cyclobutyl ring, could be exploited.
Future research in this area could focus on:
Site-Specific Incorporation into Proteins: Developing orthogonal tRNA/aminoacyl-tRNA synthetase pairs for the genetic encoding of this compound would enable its site-specific incorporation into proteins. This would allow for the precise placement of the cyclobutyl group to modulate protein structure and function.
Cyclobutyl Ring Functionalization: Exploring chemical methods to selectively functionalize the cyclobutyl ring could provide a unique bioorthogonal handle for subsequent conjugation reactions. This would offer an alternative to traditional conjugation strategies that target natural amino acid side chains.
| Bioconjugation Strategy | Description | Potential Advantage for this compound |
|---|---|---|
| Genetic Code Expansion | Site-specific incorporation of the amino acid into proteins during translation using an engineered tRNA/synthetase pair. | Allows for precise control over the location of the cyclobutyl moiety within a protein, enabling detailed structure-function studies. |
| Ring-Opening Chemistry | Exploiting the strain of the cyclobutane (B1203170) ring to induce selective chemical transformations for conjugation. | Could provide a novel and highly specific conjugation handle not present in native proteins. |
| Functional Handle Derivatization | Chemical modification of the cyclobutyl ring to introduce bioorthogonal functional groups (e.g., azides, alkynes). | Enables the use of well-established click chemistry reactions for efficient and specific bioconjugation. |
Advancements in Microfluidic Synthesis and High-Throughput Screening for Derivatives
Microfluidic technologies offer precise control over reaction conditions, enabling rapid and efficient synthesis of chemical libraries. High-throughput screening (HTS) allows for the rapid evaluation of these libraries to identify compounds with desired biological activities.
The application of these technologies to this compound could significantly accelerate the discovery of novel derivatives with valuable properties.
Microfluidic Synthesis of Peptide Libraries: Microfluidic systems can be designed for the automated synthesis of peptide libraries incorporating this compound at various positions. This would allow for the rapid exploration of the structural and functional consequences of its inclusion in peptides.
High-Throughput Screening for Biological Activity: HTS platforms can be used to screen libraries of this compound derivatives against a wide range of biological targets, such as enzymes and receptors. This could lead to the identification of new drug candidates or research probes.
| Technology | Application to this compound | Expected Outcome |
|---|---|---|
| Droplet-Based Microfluidics | Synthesis of a diverse library of small molecule derivatives in isolated nanoliter-scale droplets. | Rapid generation of thousands of unique compounds with minimal reagent consumption. |
| Flow Chemistry Synthesis | Continuous and scalable synthesis of peptides incorporating the amino acid. | Efficient production of sufficient quantities of material for further biological evaluation. |
| Cell-Based HTS Assays | Screening of derivatives for effects on cellular pathways and phenotypes. | Identification of compounds with potential therapeutic effects in a physiologically relevant context. |
Potential in Materials Science and Polymer Chemistry as a Monomer
The rigid and compact structure of the cyclobutane ring makes this compound an interesting candidate as a monomer for the synthesis of novel polymers. The incorporation of this non-proteinogenic amino acid into polymer backbones could impart unique thermal, mechanical, and biodegradable properties.
Potential research directions include:
Synthesis of Polyamides and Polyesters: The amino and carboxylic acid functional groups of this compound can be used to synthesize polyamides and polyesters. The cyclobutyl group in the polymer backbone could influence chain packing and intermolecular interactions, leading to materials with novel properties.
Development of Biodegradable Polymers: The presence of amide or ester linkages would render these polymers potentially biodegradable, making them attractive for applications in medicine and sustainable packaging.
Stimuli-Responsive Materials: The strained cyclobutane ring could potentially be used as a mechanophore, a chemical moiety that responds to mechanical stress. This could lead to the development of self-healing or stress-sensing materials.
Application in Chemical Genetics and Target Validation Studies
Chemical genetics is an approach that uses small molecules to perturb protein function, providing insights into biological pathways and aiding in the validation of new drug targets. The unique structure of this compound could be leveraged in chemical genetics studies.
"Bump-and-Hole" Approach: This strategy involves engineering a "hole" in a target protein by mutating a bulky amino acid residue to a smaller one. A small molecule inhibitor is then modified with a "bump"—a bulky group that fits into the engineered hole—to create a highly specific inhibitor for the mutant protein. The cyclobutyl group of this compound or its derivatives could serve as a unique "bump" for such studies.
Development of Covalent Probes: Derivatives of this compound could be designed as covalent probes to irreversibly bind to specific protein targets. The cyclobutyl moiety could be used to position a reactive group for optimal interaction with a target residue.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3S)-3-Amino-3-cyclobutylpropanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling cyclobutane-containing precursors with amino acid backbones. Key steps include:
-
Precursor activation : Chlorination or functionalization of cyclobutane derivatives to enable nucleophilic substitution (e.g., coupling with β-alanine analogs) .
-
Steric control : Cyclobutyl groups introduce steric hindrance, requiring tailored solvents (e.g., DMF or THF) and catalysts (e.g., Pd-based catalysts for cross-coupling) to enhance reaction efficiency .
-
Temperature/pH optimization : Maintaining 50–80°C and neutral pH minimizes side reactions (e.g., racemization) .
-
Purification : Use column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) or recrystallization (ethanol/water) to achieve >95% purity .
Table 1 : Example Reaction Conditions
Step Solvent Catalyst Temperature Yield (%) Cyclobutyl activation THF Pd(PPh₃)₄ 80°C 65–70 Amino acid coupling DMF EDC/HOBt RT 75–80
Q. How can the stereochemical integrity of the (3S) configuration be validated during synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers; retention times are compared to standards .
- Optical rotation : Measure specific rotation ([α]D²⁵) and cross-reference with literature values for (3S) isomers (e.g., +15° to +20° in water) .
- NMR spectroscopy : Analyze coupling constants (J values) in ¹H-NMR to confirm stereochemistry (e.g., vicinal coupling constants ~3–5 Hz for trans configurations) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural identity?
- Methodological Answer :
- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>98%) and confirm molecular weight (e.g., m/z 184.1 [M+H]⁺) .
- FT-IR : Identify functional groups (e.g., NH₂ stretch ~3350 cm⁻¹, COOH ~1700 cm⁻¹) .
- X-ray crystallography : Resolve absolute configuration for crystalline derivatives (e.g., Boc-protected analogs) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., GABA transaminase) based on cyclobutyl steric effects and hydrogen-bonding motifs .
- QSAR models : Corrogate substituent effects (e.g., cyclobutyl vs. phenyl) on logP and bioavailability using MOE or Schrödinger .
- MD simulations : Assess conformational stability in aqueous vs. lipid membranes (NAMD/GROMACS) to predict membrane permeability .
Q. How do metabolic stability assays inform the compound’s pharmacokinetic profile?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Half-life (t₁/₂) <30 min suggests rapid hepatic clearance .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates; IC₅₀ >10 μM indicates low drug-drug interaction risk .
- Plasma protein binding : Equilibrium dialysis (human serum albumin) to measure unbound fraction (fu >5% preferred) .
Q. How can contradictory spectral data (e.g., NMR shifts) from different studies be resolved?
- Methodological Answer :
- Solvent/temperature standardization : Re-run spectra in deuterated D₂O or DMSO-d₆ at 25°C to eliminate solvent/temperature artifacts .
- Isotopic labeling : Synthesize ¹³C-labeled cyclobutyl groups to clarify ambiguous coupling patterns in ¹H-¹³C HSQC .
- Collaborative validation : Share raw data via platforms like PubChem (CID: [insert]) or Zenodo for cross-lab reproducibility checks .
Table 2 : Example NMR Data Reconciliation
| Study | Solvent | δ (NH₂) | δ (COOH) | J (Hz) |
|---|---|---|---|---|
| A | D₂O | 1.45 | 2.80 | 3.2 |
| B | DMSO-d₆ | 1.60 | 2.95 | 4.1 |
| Resolution: Prefer D₂O for NH₂/COOH protons due to reduced solvent interference . |
Key Considerations for Experimental Design
- Stereochemical drift : Monitor racemization during acidic/basic steps via periodic chiral HPLC .
- Scale-up challenges : Cyclobutyl strain may reduce yields at >10 mmol scales; optimize flow chemistry for continuous synthesis .
- Safety protocols : Despite limited toxicity data, handle with PPE (nitrile gloves, goggles) due to structural analogs’ irritancy risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
